molecular formula C19H19N5OS B4373197 3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4373197
M. Wt: 365.5 g/mol
InChI Key: XBWQJWFFXQKAHZ-UHFFFAOYSA-N
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Description

3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that features a unique combination of pyrazole and thieno[2,3-c]pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thieno[2,3-c]pyrazole derivatives.

Scientific Research Applications

3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system .

Properties

IUPAC Name

3-methyl-N-[2-(3-methylpyrazol-1-yl)ethyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c1-13-8-10-23(21-13)11-9-20-18(25)17-12-16-14(2)22-24(19(16)26-17)15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWQJWFFXQKAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-METHYL-N~5~-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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